Danusertib - 827318-97-8

Danusertib

Catalog Number: EVT-287152
CAS Number: 827318-97-8
Molecular Formula: C26H30N6O3
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Danusertib (formerly PHA-739358) is a small-molecule inhibitor that acts on multiple kinases. [] Initially developed by Nerviano Medical Sciences, it is currently being investigated for its potential in cancer treatment. [, ] Danusertib demonstrates potent inhibitory activity against all members of the Aurora kinase family (A, B, and C) [, ], which are crucial for cell division and frequently overexpressed in various cancer types. [] Additionally, danusertib exhibits inhibitory activity against Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML). [, , ]

Future Directions

a) Combination Therapies: Exploring the efficacy of danusertib in combination with other anticancer agents, including chemotherapy, radiotherapy, or other targeted therapies, to enhance its therapeutic index and overcome drug resistance. [, ]

b) Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to benefit from danusertib treatment, allowing for more personalized and effective cancer therapy. [, ]

d) Understanding Resistance Mechanisms: Investigating the complex mechanisms underlying acquired resistance to danusertib, including the role of drug efflux pumps, mutations in target kinases, and activation of alternative signaling pathways. []

e) Expanding Clinical Applications: Exploring the potential of danusertib in treating a wider range of cancers beyond its initial focus on CML and solid tumors, leveraging its multi-kinase inhibitory activity. []

Source and Classification

Danusertib is derived from a class of compounds known as pyrrolopyrazoles. It was initially developed as a cancer therapeutic and has shown promise in various preclinical and clinical studies. The compound is classified under the category of kinase inhibitors, specifically targeting the Aurora family of serine/threonine kinases that play crucial roles in cell division and proliferation .

Synthesis Analysis

The synthesis of danusertib involves several key steps, typically starting from 3-amino-5-Boc-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. The synthesis can be summarized as follows:

  1. Protection of Amino Group: The amino group on the tetrahydropyrrole is protected using a Boc (tert-butyloxycarbonyl) group.
  2. Formation of the Core Structure: The protected intermediate undergoes cyclization reactions to form the core structure of danusertib.
  3. Deprotection: After the core structure is formed, the Boc group is removed to yield the final compound.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>95%) before biological testing .

The synthesis parameters include controlling reaction temperatures and times to optimize yield and purity. Reagents are typically sourced from established chemical suppliers, and characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Molecular Structure Analysis

Danusertib has a complex molecular structure characterized by a tetrahydropyrrole ring fused with a pyrazole moiety. Its molecular formula is C17H20N4C_{17}H_{20}N_4, with a molecular weight of approximately 284.37 g/mol. The structural features include:

  • Tetrahedral Geometry: This geometry adjacent to the carbonyl group allows for flexibility in binding interactions with target proteins.
  • Functional Groups: Presence of amine and carbonyl functional groups that are critical for its biological activity.

The three-dimensional conformation of danusertib facilitates its interaction with Aurora kinases, allowing it to effectively inhibit their activity .

Chemical Reactions Analysis

Danusertib primarily participates in biochemical reactions involving protein kinases. Its mechanism of action includes:

  • Inhibition of Kinase Activity: Danusertib binds to the ATP-binding site of Aurora kinases, preventing phosphorylation events that are essential for mitotic progression.
  • Induction of Apoptosis: By disrupting cell cycle regulation, danusertib triggers apoptotic pathways in cancer cells, leading to programmed cell death.

The compound's reactivity can be influenced by various factors such as pH and temperature, which can affect its stability and binding affinity to target enzymes .

Mechanism of Action

The mechanism of action of danusertib involves several key pathways:

  1. Cell Cycle Arrest: Danusertib induces G2/M phase arrest by inhibiting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
  2. Apoptosis Induction: The compound promotes mitochondrial-mediated apoptosis through:
    • Increased expression of pro-apoptotic proteins (e.g., Bax).
    • Decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
    • Release of cytochrome c from mitochondria into the cytosol, activating caspase cascades (caspase 3 and caspase 9) that lead to cell death .
  3. Autophagy Activation: Danusertib also stimulates autophagy processes, contributing further to its anti-cancer effects by enhancing cellular degradation mechanisms .
Physical and Chemical Properties Analysis

Danusertib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under basic conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data varies but typically falls within standard ranges for similar compounds.

These properties influence its formulation for clinical use and efficacy in biological systems .

Applications

Danusertib has diverse applications primarily in cancer therapeutics but also shows potential in treating parasitic diseases:

  1. Oncology: As an investigational drug for various cancers, including breast cancer and acute myeloid leukemia, due to its ability to inhibit tumor growth by targeting Aurora kinases.
  2. Parasitology: Recent studies have explored danusertib's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighting its potential as a repurposed drug for neglected tropical diseases .
Molecular Mechanisms of Aurora Kinase Inhibition

Pan-Aurora Kinase Targeting: AURKA, AURKB, and AURKC Inhibition Profiles

Danusertib (formerly PHA-739358) is a potent ATP-competitive inhibitor targeting all three members of the Aurora kinase family: AURKA, AURKB, and AURKC. It exhibits low nanomolar half-maximal inhibitory concentrations (IC₅₀) against these kinases, with values of 13 nM for AURKA, 79 nM for AURKB, and 61 nM for AURKC [3]. This pan-inhibitory profile stems from danusertib’s ability to bind the conserved ATP-binding pockets across Aurora isoforms, disrupting their catalytic activities. Aurora kinases are overexpressed in numerous cancers (e.g., gastric, breast, and hematological malignancies), where they drive mitotic dysregulation, chromosomal instability, and oncogenic signaling [5]. Danusertib’s broad anti-Aurora activity induces mitotic catastrophe:

  • Cell Cycle Arrest: Blocks cells at the G₂/M phase by suppressing cyclin B1/CDK1 activation and upregulating p21/Waf1 and p27/Kip1 [1].
  • Apoptosis Activation: Triggers mitochondrial-dependent apoptosis via cytochrome c release and caspase-3/9 activation [1].
  • Epithelial-Mesenchymal Transition (EMT) Inhibition: Downregulates N-cadherin while upregulating E-cadherin, suppressing metastasis [1].

Table 1: Danusertib’s Inhibition Profile Against Aurora Kinases

Kinase IsoformIC₅₀ (nM)Biological Function
AURKA13Centrosome maturation, spindle assembly
AURKB79Chromosome alignment, cytokinesis
AURKC61Meiotic regulation, spermatogenesis

Structural Basis of ATP-Binding Domain Interaction

The high-affinity binding of danusertib to Aurora kinases is governed by its interactions with critical residues in the ATP-binding cleft. Structural analyses reveal that danusertib stabilizes Aurora A (AURKA) in an inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly (DFG) motif rotates outward, enlarging the hydrophobic pocket [8]. Key interactions include:

  • Hinge Region Binding: The pyrrolopyrazole core forms hydrogen bonds with Ala273 in AURKA’s hinge region, mimicking ATP adenine interactions [6].
  • Hydrophobic Pocket Occupation: A diethylphenyl urea extension inserts into the DFG-out cavity, engaging with Leu215, Val147, and Leu139 [6] [8].
  • Induced-Fit Mechanism: Post-binding conformational changes in Aurora A’s activation loop (e.g., P-loop folding) enhance danusertib’s affinity and selectivity over non-Aurora kinases [8].

Unlike Aurora A, Aurora B inhibition involves danusertib’s accommodation in a shallower ATP-binding pocket, leveraging electrostatic interactions with Arg159 and Glu161 [6]. This differential engagement underpins danusertib’s pan-Aurora efficacy despite structural variations across isoforms.

Cross-Kinase Selectivity: Bcr-Abl T315I Mutant Inhibition Dynamics

Beyond Aurora kinases, danusertib inhibits the Bcr-Abl tyrosine kinase—including the "gatekeeper" T315I mutant, which confers resistance to imatinib and other first-line tyrosine kinase inhibitors (TKIs). The T315I mutation substitutes isoleucine for threonine at residue 315, sterically blocking drug access in conventional TKIs [4]. Danusertib overcomes this resistance through:

  • Steric Flexibility: Its compact pyrrolopyrazole core bypasses the bulkier isoleucine gatekeeper residue [9].
  • Allosteric Binding: Stabilizes Abl1’s inactive DFG-out state, similar to its action on Aurora kinases, reducing dependency on gatekeeper residue interactions [4] [8].

Table 2: Danusertib’s Activity Against Bcr-Abl Mutants

Bcr-Abl VariantClinical Resistance ProfileDanusertib Efficacy
Wild-typeSensitive to imatinibIC₅₀ < 100 nM
T315I mutantResistant to all 1st-gen TKIsIC₅₀ = 20–40 nM

In chronic myeloid leukemia (CML) models, danusertib suppresses T315I-positive clones by blocking Bcr-Abl–mediated PI3K/Akt/mTOR and RAS/RAF/MEK pathways, inducing apoptosis [1] [9].

Downstream Effects on Histone H3 Phosphorylation and Mitotic Regulation

Aurora B is the primary kinase phosphorylating histone H3 at serine 10 (H3S10ph), a chromatin mark essential for chromosome condensation during mitosis [10]. Danusertib disrupts this process through:

  • Aurora B Inhibition: Directly suppresses H3S10 phosphorylation, leading to aberrant chromosome segregation and aneuploidy [10].
  • Mitotic Spindle Dysregulation: By co-inhibiting AURKA, danusertib impairs centrosome maturation and spindle assembly, causing monopolar spindle formation [7].
  • Cytokinesis Failure: Polyploidy results from Aurora B–mediated failure in cleavage furrow completion and abscission [7].

These effects converge to trigger mitotic catastrophe, a hallmark of danusertib’s anti-tumor activity, particularly in cancers overexpressing Aurora B (e.g., gastric adenocarcinoma and head/neck squamous cell carcinoma) [1] [5].

Properties

CAS Number

827318-97-8

Product Name

Danusertib

IUPAC Name

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1

InChI Key

XKFTZKGMDDZMJI-HSZRJFAPSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

danusertib
PHA 739358
PHA-739358
PHA739358

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.